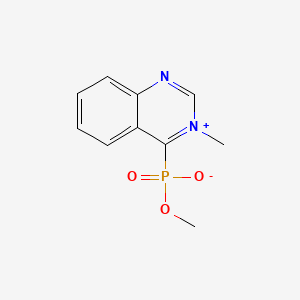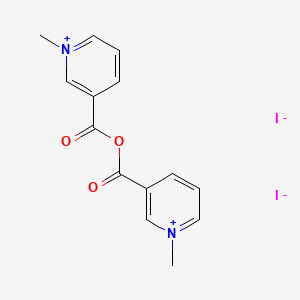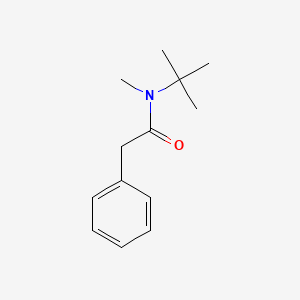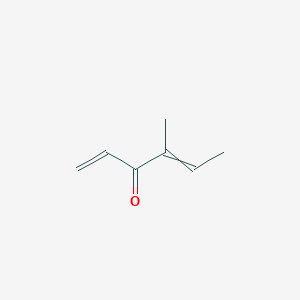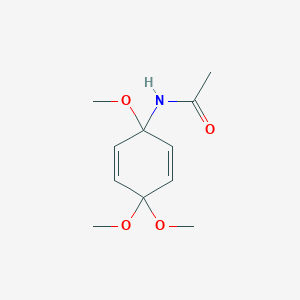![molecular formula C9H15NO4 B14317591 2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate CAS No. 112477-05-1](/img/structure/B14317591.png)
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate is a chemical compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a carbon-carbon double bond at the α,β position . This structural feature imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate typically involves the esterification of 2-hydroxyethyl prop-2-enoate with isopropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually catalyzed by a base such as triethylamine, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The α,β-unsaturated ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a monomer in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in various applications, such as enzyme inhibition and polymer cross-linking.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure but lacks the carbamoyl group.
2-Ethylhexyl acrylate: Similar ester group but with a different alkyl chain.
2-Aminoethyl methacrylate: Contains an amino group instead of the carbamoyl group.
Uniqueness
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate is unique due to the presence of both the carbamoyl and α,β-unsaturated ester groups. This combination imparts distinct chemical reactivity and makes it suitable for specialized applications in various fields.
Properties
CAS No. |
112477-05-1 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(propan-2-ylcarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C9H15NO4/c1-4-8(11)13-5-6-14-9(12)10-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,10,12) |
InChI Key |
IXUCQUSGPRFESA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


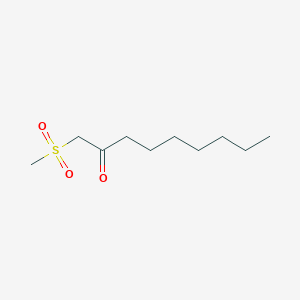
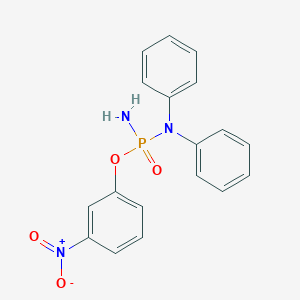
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
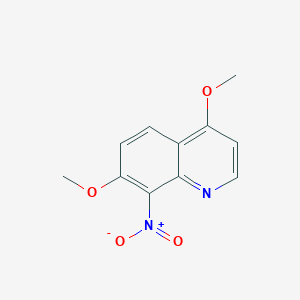


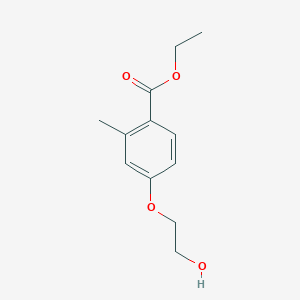
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
